Ethyl 5-nitrothiophene-3-carboxylate
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Overview
Description
Ethyl 5-nitrothiophene-3-carboxylate is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a nitro group at the 5-position of the thiophene ring. It is widely used in various chemical syntheses and has significant applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-nitrothiophene-3-carboxylate typically involves the nitration of thiophene derivatives followed by esterification. One common method includes the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitrothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the nitration and esterification steps, minimizing the formation of by-products and ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 5-aminothiophene-3-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Ester Hydrolysis: 5-nitrothiophene-3-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitrothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-nitrothiophene-3-carboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Ethyl 5-nitrothiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 2-nitrothiophene-3-carboxylate
- Mthis compound
- Ethyl 5-aminothiophene-3-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the nitro and ester groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group at the 5-position makes it particularly suitable for certain types of chemical transformations and biological interactions .
Biological Activity
Ethyl 5-nitrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a nitro group at the 5-position and an ethyl carboxylate moiety. These structural components contribute to its unique reactivity and biological properties.
- Molecular Formula : C8H7N1O2S1
- Molecular Weight : 183.21 g/mol
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and anticancer effects.
- Enzyme Inhibition : The thiophene ring can modulate the activity of various enzymes and receptors, impacting cellular pathways involved in disease processes .
- Nucleophilic Substitution : The compound can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization and enhancement of biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains.
- Case Study : A study reported that derivatives of nitrothiophenes, including this compound, showed significant activity against Staphylococcus aureus and other Gram-positive bacteria .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be in the range of 4-16 µg/mL against tested bacterial strains.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Klebsiella pneumoniae | 16 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various pathways.
- Mechanism : The reduction of the nitro group leads to the formation of reactive species that can damage DNA and disrupt cellular functions, ultimately triggering cell death .
Comparative Analysis with Related Compounds
This compound can be compared with other thiophene derivatives to highlight its unique properties:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
Ethyl 2-nitrothiophene-3-carboxylate | Low | Moderate |
Ethyl 5-aminothiophene-3-carboxylate | High | Low |
Properties
Molecular Formula |
C7H7NO4S |
---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
ethyl 5-nitrothiophene-3-carboxylate |
InChI |
InChI=1S/C7H7NO4S/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3 |
InChI Key |
NPPUZRWXZGOUKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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